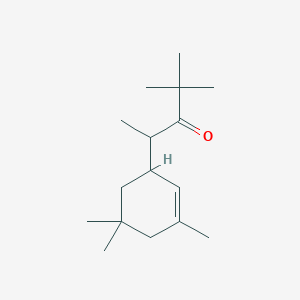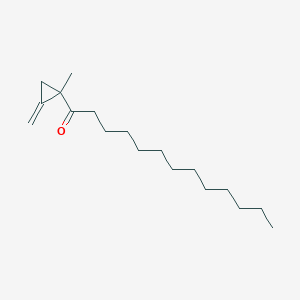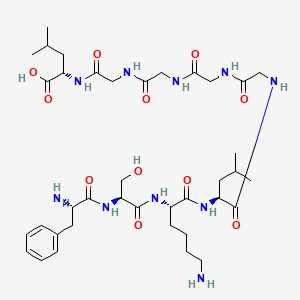![molecular formula C16H25NO3 B12607725 (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid CAS No. 877475-68-8](/img/structure/B12607725.png)
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and octanoic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between ®-1-phenylethylamine and octanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reduction: The resulting amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted amines
科学的研究の応用
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- (2R,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
- (2S,4R)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
- (2S,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
Uniqueness
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers.
特性
CAS番号 |
877475-68-8 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC名 |
(2R,4S)-4-hydroxy-2-[[(1R)-1-phenylethyl]amino]octanoic acid |
InChI |
InChI=1S/C16H25NO3/c1-3-4-10-14(18)11-15(16(19)20)17-12(2)13-8-6-5-7-9-13/h5-9,12,14-15,17-18H,3-4,10-11H2,1-2H3,(H,19,20)/t12-,14+,15-/m1/s1 |
InChIキー |
XNHOSFIUYCRXKB-VHDGCEQUSA-N |
異性体SMILES |
CCCC[C@@H](C[C@H](C(=O)O)N[C@H](C)C1=CC=CC=C1)O |
正規SMILES |
CCCCC(CC(C(=O)O)NC(C)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)





![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)

![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)

![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)
